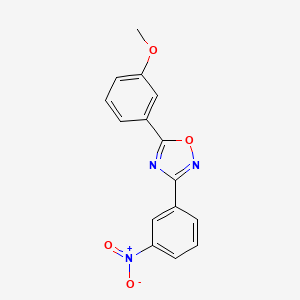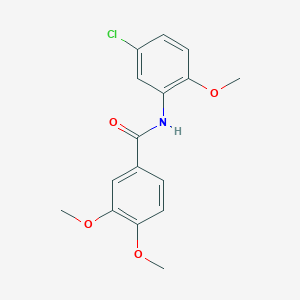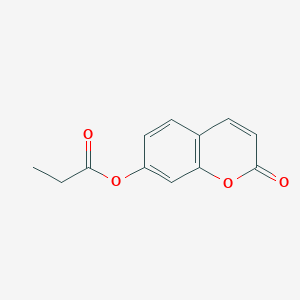
N-2-adamantyl-1-methyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-1-methyl-4-piperidinamine, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in 1968, and its mechanism of action is still being studied. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用机制
N-2-adamantyl-1-methyl-4-piperidinamine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate overactivity has been linked to the development of Alzheimer's disease, and N-2-adamantyl-1-methyl-4-piperidinamine helps to regulate this activity. N-2-adamantyl-1-methyl-4-piperidinamine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate without affecting other neurotransmitters.
Biochemical and Physiological Effects:
N-2-adamantyl-1-methyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-2-adamantyl-1-methyl-4-piperidinamine in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the disease. However, N-2-adamantyl-1-methyl-4-piperidinamine has some limitations as well. It has a short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels. It also has a narrow therapeutic window, which means that there is a risk of toxicity if the dose is too high.
未来方向
There are many future directions for research on N-2-adamantyl-1-methyl-4-piperidinamine. One area of research is to explore its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of research is to explore its potential use in combination with other drugs, such as cholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Additionally, researchers are exploring ways to improve the delivery of N-2-adamantyl-1-methyl-4-piperidinamine to the brain, such as using nanoparticles or other drug delivery systems. Finally, researchers are exploring ways to improve the efficacy of N-2-adamantyl-1-methyl-4-piperidinamine, such as developing new analogs or modifying the existing molecule.
合成方法
The synthesis of N-2-adamantyl-1-methyl-4-piperidinamine involves the reaction between 1-amino-3,5-dimethyladamantane and 1-bromoadamantane in the presence of sodium hydride. The resulting product is then treated with methyl iodide to form N-2-adamantyl-1-methyl-4-piperidinamine. This synthesis method has been used to produce N-2-adamantyl-1-methyl-4-piperidinamine on a large scale for medical use.
科学研究应用
N-2-adamantyl-1-methyl-4-piperidinamine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. It has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-(2-adamantyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJASFNINWPLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)



![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)